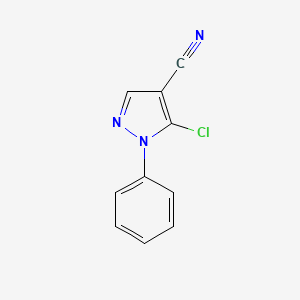

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSZKFPOUNLXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675423 | |

| Record name | 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050619-81-2 | |

| Record name | 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common method involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride using formic acid as a medium. The resulting oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . Another method involves the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield amides or carboxylic acids. This reactivity is critical for generating pharmacologically relevant intermediates.

For example, treatment with hydrogen peroxide and ammonia in ethanol converts the nitrile to a carboxamide derivative .

Cyclization Reactions

The nitrile group participates in cyclization reactions to form fused heterocycles, such as oxadiazoles and pyrazolines, which are valuable in medicinal chemistry.

A notable example involves refluxing with formic acid to synthesize 1,3,4-oxadiazoles, which exhibit antimicrobial activity .

Nucleophilic Substitution

The nitrile group can act as an electrophilic site for nucleophilic attack, enabling the synthesis of thioamides or amidines.

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium hydrosulfide | EtOH, Δ | 5-Chloro-1-phenyl-1H-pyrazole-4-thioamide | 60–70% | |

| Primary amines | EtOH, NH<sub>3</sub>, Δ | N-Substituted amidines | 55–65% |

Condensation Reactions

The compound undergoes Knoevenagel condensations with active methylene compounds to form α,β-unsaturated derivatives.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl cyanoacetate | Piperidine, EtOH, Δ | Ethyl 2-cyano-3-(5-chloro-1-phenyl-1H-pyrazol-4-yl)acrylate | 80–90% |

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable functionalization at the pyrazole ring.

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | 4-Aryl-5-chloro-1-phenyl-1H-pyrazole derivatives | 70–85% |

Biological Activity Correlation

Derivatives synthesized from these reactions exhibit notable bioactivities:

| Derivative | Biological Activity | IC<sub>50</sub> (µM) | Source |

|---|---|---|---|

| Oxadiazole analogs | Antifungal (Candida albicans) | 12.5–25.0 | |

| Carboxamide derivatives | Anti-inflammatory (COX-2 inhibition) | 0.8–1.5 |

Key Findings:

-

Hydrolysis and cyclization are the most strategically valuable reactions for drug development.

-

Nitrile versatility allows the compound to serve as a scaffold for synthesizing antimicrobial and anticancer agents .

-

Metal-catalyzed cross-couplings enhance structural diversity, enabling tailored pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile, exhibit notable antimicrobial properties. A study demonstrated that compounds within this class can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, a synthesized compound similar to this compound showed superior anti-inflammatory activity compared to standard treatments like diclofenac sodium, suggesting potential for development as a therapeutic agent for inflammatory diseases .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In vitro studies using the microplate Alamar Blue assay revealed promising results against Mycobacterium tuberculosis, indicating its potential as a lead compound for tuberculosis treatment .

Agrochemical Applications

Pesticidal Activity

this compound has shown efficacy in agrochemical applications as an insecticide and fungicide. Its structural features allow it to interact with specific biological targets in pests, leading to effective pest management strategies. Research has indicated that derivatives can be designed to enhance selectivity and reduce environmental impact .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for various chemical modifications, making it a versatile building block in organic chemistry. For example, it can be utilized in the synthesis of other heterocyclic compounds through cycloaddition reactions and condensation processes .

Data Table: Summary of Applications

| Application Type | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against various pathogens |

| Anti-inflammatory | Superior efficacy compared to diclofenac | |

| Antitubercular | Promising results against Mycobacterium tuberculosis | |

| Agrochemicals | Insecticide | Effective pest management |

| Fungicide | Potential for reduced environmental impact | |

| Chemical Synthesis | Intermediate in organic synthesis | Versatile building block for complex molecules |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl ring enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anti-inflammatory Activity

In a comparative study of anti-inflammatory agents, a derivative of this compound was tested in animal models. The compound demonstrated significant reduction in inflammatory markers compared to controls, supporting its development as a potential anti-inflammatory drug .

Wirkmechanismus

The mechanism of action of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole-Carbonitrile Derivatives

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Substituent Effects on Reactivity: Chlorine vs. Amino Groups: The chlorine atom in the target compound contributes to lipophilicity and electron-withdrawing effects, whereas amino-substituted analogs (e.g., 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile) exhibit higher solubility and hydrogen-bonding capacity . Aryl vs. Heteroaryl Groups: Replacement of the phenyl group with pyridine (e.g., 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile) introduces nitrogen-mediated electronic effects, enhancing coordination chemistry applications .

Biological and Industrial Applications: Pharmaceutical Intermediates: The target compound’s balance of lipophilicity and stability makes it suitable for drug synthesis . Pesticidal Derivatives: Analogues with dual chlorination (e.g., 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) show structural similarity to fipronil, a known insecticide .

Synthetic Flexibility: The chloro and nitrile groups in the target compound allow further functionalization, such as nucleophilic substitution or cycloaddition reactions. In contrast, amino-substituted derivatives (e.g., ) are often synthesized via acylation or nucleophilic displacement .

Biologische Aktivität

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a pyrazole ring substituted with a chloro group and a phenyl group, as well as a carbonitrile functional group, which contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, the compound did not exhibit toxicity towards normal fibroblasts, indicating a selective anticancer profile.

The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer cell growth. It has been noted for its ability to modulate androgen receptor activity, which is crucial in prostate cancer progression .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound was tested using various concentrations, demonstrating higher efficacy at elevated doses .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression .

- Modulation of Androgen Receptors : It acts as an antagonist to androgen receptors, which can inhibit the growth of hormone-dependent tumors .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various signaling pathways, thereby reducing cell viability.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

A study conducted on the antiproliferative effects of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response, where higher concentrations led to increased inhibition of cell proliferation. This study highlights the potential application of this compound in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using precursors like acetoacetate esters and phenylhydrazine, followed by chlorination and nitrile functionalization. Optimization involves adjusting reaction temperatures (e.g., 0°C to 50°C for azide introduction) and stoichiometric ratios, as seen in triazenylpyrazole precursor methods . Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high yields (~85%) .

Q. How can NMR and IR spectroscopy be used to confirm the structure of this compound?

- 1H NMR : Look for characteristic pyrazole proton signals (e.g., δ = 8.55 ppm for pyrazole C-H) and absence of impurities. 13C NMR should show signals for the nitrile carbon (~112 ppm) and aromatic carbons. IR confirms the nitrile group via a sharp peak at ~2242 cm⁻¹ and pyrazole ring vibrations near 1500–1600 cm⁻¹ .

Q. What are the critical steps in crystallizing pyrazole derivatives for X-ray diffraction studies?

- Slow evaporation from polar solvents (e.g., DMSO or ethanol) is effective. Crystal quality depends on purity, solvent choice, and controlled evaporation rates. Intermolecular interactions (e.g., hydrogen bonds between NH₂ and Cl groups) stabilize the lattice, as observed in related 4-aminopyrazole structures .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- The electron-withdrawing nitrile and chloro groups activate the pyrazole ring for nucleophilic substitution or metal-catalyzed couplings (e.g., Suzuki-Miyaura). Substituents at the 1-phenyl position can sterically hinder or direct regioselectivity. Computational studies (DFT) predict charge distribution, guiding experimental design for functionalization .

Q. What challenges arise in resolving crystallographic disorder in pyrazole derivatives, and how can SHELX software address them?

- Disorder in the phenyl or chloro groups complicates refinement. SHELXL’s restraints (e.g., AFIX, ISOR) stabilize thermal parameters, while PART instructions split disordered atoms. For example, in 5-chloro-1-phenylpyrazole structures, partial occupancy models improve R-factor convergence .

Q. How can conflicting spectral data (e.g., HRMS vs. NMR) be resolved during characterization of pyrazole-carbonitrile derivatives?

- Contradictions may arise from residual solvents or tautomeric forms. Cross-validate HRMS (e.g., [M]+ at m/z 134.0335) with isotopic patterns and 2D NMR (HSQC/HMBC) to confirm connectivity. For tautomers, variable-temperature NMR or X-ray crystallography provides definitive assignments .

Q. What strategies improve the thermal stability of this compound in high-temperature reactions?

- Introducing electron-donating groups (e.g., methyl at the 3-position) reduces decomposition. Alternatively, inert atmosphere (N₂/Ar) and non-polar solvents (toluene) minimize oxidative degradation. TGA-DSC analysis can identify decomposition thresholds (>200°C) for process optimization .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.